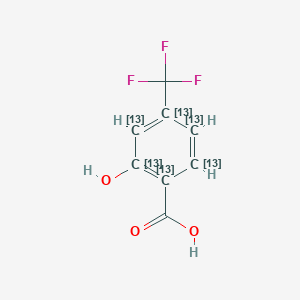
2-hydroxy-4-(trifluoromethyl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-4-(trifluoromethyl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid typically involves the reaction of 3-trifluoromethylphenol with carbon dioxide under acidic conditions . The reaction conditions may vary depending on the specific requirements of the laboratory or industrial setup.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and purity .
化学反応の分析
Types of Reactions
2-hydroxy-4-(trifluoromethyl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid undergoes various types of chemical reactions, including:
Esterification: Reaction with alcohols to form esters.
Acylation: Reaction with acyl chlorides to form acyl derivatives.
Amidation: Reaction with amines to form amides.
Etherification: Reaction with alkyl halides to form ethers.
Common Reagents and Conditions
Common reagents used in these reactions include alcohols, acyl chlorides, amines, and alkyl halides. The reactions typically require acidic or basic conditions, depending on the specific transformation .
Major Products
The major products formed from these reactions include esters, acyl derivatives, amides, and ethers, which are valuable intermediates in organic synthesis .
科学的研究の応用
2-hydroxy-4-(trifluoromethyl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid has several scientific research applications:
作用機序
The mechanism of action of 2-hydroxy-4-(trifluoromethyl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and enzymes . The hydroxyl group at the 2-position can form hydrogen bonds with target molecules, contributing to its biological activity .
類似化合物との比較
Similar Compounds
4-trifluoromethylbenzoic acid: Similar structure but lacks the hydroxyl group at the 2-position.
2-hydroxy-4-methylbenzoic acid: Similar structure but has a methyl group instead of a trifluoromethyl group.
Salicylic acid: Lacks the trifluoromethyl group.
Uniqueness
The presence of both the trifluoromethyl group and the hydroxyl group in 2-hydroxy-4-(trifluoromethyl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid imparts unique chemical and biological properties, making it a valuable compound for various applications .
特性
分子式 |
C8H5F3O3 |
|---|---|
分子量 |
212.07 g/mol |
IUPAC名 |
2-hydroxy-4-(trifluoromethyl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid |
InChI |
InChI=1S/C8H5F3O3/c9-8(10,11)4-1-2-5(7(13)14)6(12)3-4/h1-3,12H,(H,13,14)/i1+1,2+1,3+1,4+1,5+1,6+1 |
InChIキー |
XMLFPUBZFSJWCN-IDEBNGHGSA-N |
異性体SMILES |
[13CH]1=[13CH][13C](=[13C]([13CH]=[13C]1C(F)(F)F)O)C(=O)O |
正規SMILES |
C1=CC(=C(C=C1C(F)(F)F)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


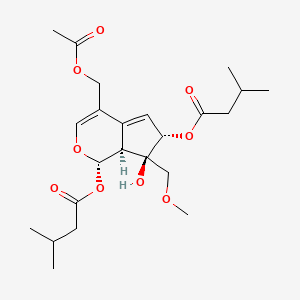
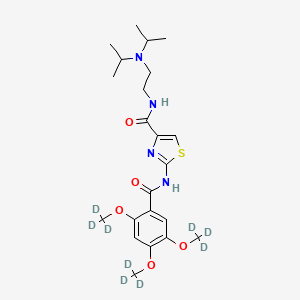
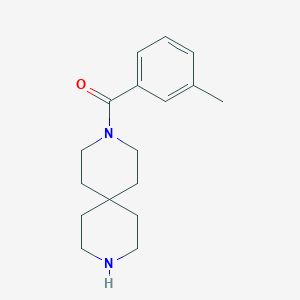

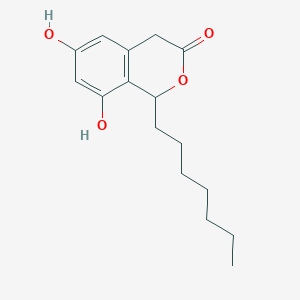
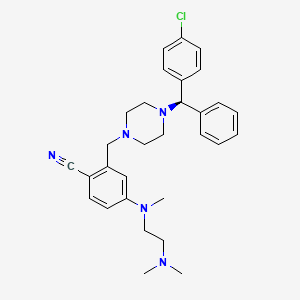
![methyl (6R,9aS)-11-bromo-2-(4-cyanoanilino)-6,9a-dimethyl-4,5,5a,7,8,9-hexahydro-3H-naphtho[2,1-e]benzimidazole-6-carboxylate](/img/structure/B12412718.png)
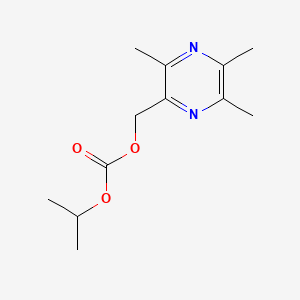

![2-[[2-[4-[(3-fluorobenzoyl)amino]anilino]-5-(trifluoromethyl)pyrimidin-4-yl]amino]-N-methylthiophene-3-carboxamide](/img/structure/B12412754.png)
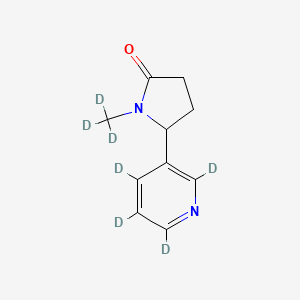
![(4S)-6-chloro-4-[2-(2,2,3,3-tetradeuteriocyclopropyl)ethynyl]-4-(trifluoromethyl)-1,3-dihydroquinazolin-2-one](/img/structure/B12412765.png)


